Chemical structure and properties of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
The following technical guide details the chemical structure, properties, and applications of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate. Structure, Reactivity, and Applications in Medicinal Chemistry Executive Summary M...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, properties, and applications of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate.
Structure, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate is a specialized organoboron intermediate used primarily in the synthesis of pharmaceutical scaffolds, including benzoxaboroles. Structurally, it consists of a phenyl ring substituted at the ortho position with a methyl ester and a 1,3,2-dioxaborinane ring (a cyclic boronic ester derived from 1,3-propanediol).
Unlike the ubiquitous pinacol esters (Bpin), the 1,3-dioxaborinane moiety offers a distinct stability profile—more hydrolytically stable than the free boronic acid yet less sterically hindered than pinacol derivatives. This compound serves as a critical "masked" form of 2-methoxycarbonylphenylboronic acid, enabling controlled reactivity in Suzuki-Miyaura cross-couplings and serving as a direct precursor to boron-containing anti-inflammatory and anti-microbial agents.
Chemical Structure & Electronic Properties[1]
Structural Analysis
The molecule features a 6-membered dioxaborinane ring , distinguishing it from the 5-membered dioxaborolane rings (e.g., pinacol esters). This 6-membered ring typically adopts a chair-like conformation to minimize torsional strain, which influences its Lewis acidity and interaction with nucleophiles.
Feature
Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
Pinacol Analog (Bpin)
Boron Ring Size
6-membered (1,3-propanediol)
5-membered (Pinacol)
Steric Bulk
Low (Unsubstituted carbons)
High (4 Methyl groups)
Hydrolytic Stability
Moderate (Kinetically accessible)
High (Sterically shielded)
Atom Economy
Higher (Ligand MW = 76.1 g/mol )
Lower (Ligand MW = 118.2 g/mol )
Crystallinity
Typically High
Variable (Often oily)
Electronic Effects & Lewis Acidity
The boron atom is sp² hybridized with an empty p-orbital, rendering it Lewis acidic.
Ortho-Ester Effect: The carbonyl oxygen of the ortho-methyl ester is spatially positioned to interact with the boron center. While strong coordination usually requires conversion to a tetrahedral boronate anion (sp³), the proximity of the ester group can accelerate deprotection or cyclization reactions via neighboring group participation (NGP).
Ring Strain: The 6-membered dioxaborinane ring is less strained than the 5-membered dioxaborolane, which can subtly alter the transmetallation rates in palladium-catalyzed couplings.
Synthesis & Manufacturing Protocol
The synthesis is a thermodynamically driven dehydrative esterification . The reaction equilibrium is shifted forward by the removal of water, typically using a Dean-Stark apparatus or a drying agent.
Solvent: Toluene (anhydrous) or Dichloromethane (DCM) with MgSO₄.
Procedure:
Dissolution: Suspend 2-methoxycarbonylphenylboronic acid in toluene (0.5 M concentration).
Addition: Add 1,3-propanediol (1.1 equiv). The mixture may remain heterogeneous initially.
Dehydration:
Method A (Azeotropic): Heat to reflux with a Dean-Stark trap. Monitor water collection. Reaction is complete when water evolution ceases (~2-4 hours).
Method B (Chemical Drying): Add anhydrous MgSO₄ (2-3 equiv) and stir at room temperature for 12-24 hours.
Workup: Filter off the drying agent (if Method B). Evaporate the solvent under reduced pressure.
Purification: The residue is typically a crystalline solid. Recrystallize from hexanes/ethyl acetate if necessary to remove excess diol.
Synthesis Workflow Diagram
Figure 1: Dehydrative synthesis workflow for the 1,3-dioxaborinane ester.
Reactivity Profile & Applications
Precursor to Benzoxaboroles
This compound is a high-value intermediate for synthesizing benzoxaboroles , a class of boron-heterocycles used in drugs like Tavaborole (antifungal) and Crisaborole (anti-inflammatory).
Mechanism: Reduction of the methyl ester (e.g., using NaBH₄) yields a primary alcohol. This alcohol nucleophilically attacks the boron center, displacing the 1,3-propanediol and forming the thermodynamically stable oxaborole ring.
Advantage: The 1,3-propanediol group acts as a temporary protecting group that is easily displaced during the cyclization step.
Suzuki-Miyaura Cross-Coupling
The dioxaborinane ring serves as a coupling partner in Pd-catalyzed reactions.
Activation: Unlike boronic acids, the ester must undergo transesterification (hydrolysis) by the base (e.g., K₂CO₃, NaOH) to form the active boronate species [Ar-B(OH)3]- or [Ar-B(OR)3]- before transmetallation to Palladium.
Kinetics: The "slow release" of the active boronic acid species from the dioxaborinane ring can suppress homocoupling side reactions and catalyst poisoning, often resulting in cleaner reaction profiles compared to the free acid.
Reaction Pathways Diagram
Figure 2: Divergent reaction pathways: Benzoxaborole formation vs. Suzuki Cross-Coupling.
Handling, Stability, and Safety
Stability Hierarchy
The stability of boronic acid derivatives follows the order of steric protection and ring size stability:
Pinacol Ester > 1,3-Dioxaborinane (This Compound) > Free Boronic Acid
Hydrolysis: The compound is sensitive to moisture over long periods. While stable in solid form, it will slowly hydrolyze to the free acid and 1,3-propanediol in aqueous solution, especially at low pH.
Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2-8°C. Desiccants are recommended.
An In-depth Technical Guide to the Synthesis of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate from 2-carboxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and a detailed protocol for the synthesis of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate, a valuable building bl...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed protocol for the synthesis of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate, a valuable building block in organic synthesis. The synthesis involves a two-step, one-pot transformation of 2-carboxyphenylboronic acid, combining a Fischer-Speier esterification with a diol protection of the boronic acid moiety. This document will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the critical parameters for successful synthesis and purification.
Introduction: The Strategic Importance of Boronic Acid Derivatives
Boronic acids and their derivatives, such as boronate esters, are of paramount importance in modern organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The ability to mask the reactive boronic acid group as a more stable boronate ester allows for a wider range of chemical transformations to be performed on other parts of the molecule. The target molecule, Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate, features a propan-1,3-diol protected boronic acid and a methyl ester, making it a versatile intermediate for the synthesis of complex aromatic compounds.
Reaction Overview: A Tale of Two Transformations
The synthesis of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate from 2-carboxyphenylboronic acid is a fascinating example of sequential functional group manipulation. The process involves two key chemical reactions:
Fischer-Speier Esterification : The carboxylic acid group of 2-carboxyphenylboronic acid is converted to a methyl ester using methanol in the presence of an acid catalyst. This is a classic equilibrium-driven reaction.[1][2]
Boronic Acid Protection : The boronic acid moiety is protected as a cyclic boronate ester by reaction with propan-1,3-diol. This transformation is also reversible and is driven to completion by the removal of water.
A one-pot approach, where both reactions occur in the same reaction vessel, is highly desirable for its efficiency and atom economy. This guide will focus on such a strategy.
Mechanistic Insights
The overall transformation can be visualized as a two-stage process occurring in a single pot.
Stage 1: Acid-Catalyzed Esterification
The Fischer esterification mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid).[3][4] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The subsequent steps involve proton transfer and the elimination of a water molecule to yield the methyl ester.[2][3]
Stage 2: Formation of the Dioxaborinane Ring
The protection of the boronic acid with propan-1,3-diol is also an equilibrium process. The reaction is typically facilitated by the removal of water, which shifts the equilibrium towards the formation of the stable six-membered dioxaborinane ring.[5] When conducting a one-pot synthesis, the water generated from the initial esterification reaction, along with the water formed during the boronate ester formation, must be efficiently removed.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate.
Caption: One-pot synthesis workflow for Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate.
Step-by-Step Procedure
Reaction Setup : To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 2-carboxyphenylboronic acid (1.66 g, 10 mmol), methanol (50 mL), and toluene (50 mL).
Catalyst Addition : Carefully add concentrated sulfuric acid (0.5 mL) to the stirred mixture.
Esterification : Heat the reaction mixture to reflux. The methanol and toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap. Continue refluxing for 2-3 hours, or until no more water is collected.
Boronic Acid Protection : After the initial water evolution ceases, add propan-1,3-diol (0.84 g, 11 mmol) to the reaction mixture through the top of the condenser.
Completion of Reaction : Continue to heat the mixture at reflux, collecting the water generated from the protection reaction in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Drying and Concentration : Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
¹H NMR : Expect signals for the aromatic protons, a singlet for the methyl ester protons, and multiplets for the methylene protons of the propan-1,3-diol moiety.
¹³C NMR : Expect signals for the aromatic carbons, the carbonyl carbon of the ester, the methyl carbon of the ester, and the methylene carbons of the propan-1,3-diol.
¹¹B NMR : A single peak characteristic of a tetracoordinate boronate ester is expected.
Troubleshooting and Key Considerations
Incomplete Reaction : If the reaction does not go to completion, ensure that the water is being efficiently removed by the Dean-Stark trap. The use of an excess of methanol can also help to drive the esterification equilibrium towards the product.
Hydrolysis of Product : The dioxaborinane ring and the methyl ester are susceptible to hydrolysis. It is crucial to perform the work-up under neutral or slightly basic conditions and to use anhydrous solvents.
Purification Challenges : Boronic acid derivatives can sometimes be challenging to purify by chromatography. Careful selection of the eluent system is necessary to achieve good separation.
Conclusion
The synthesis of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate from 2-carboxyphenylboronic acid via a one-pot Fischer esterification and diol protection is an efficient and practical method for obtaining this valuable synthetic intermediate. By carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers and chemists to successfully perform this synthesis and utilize the product in their ongoing research and development endeavors.
References
Baudoin, O., Guenard, D., & Gueritte, F. (2000). Palladium-Catalyzed Borylation of Aromatic C-H Bonds.
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
Ishihara, K., Ohara, S., & Yamamoto, H. (2002). 3,4,5-Trifluorobenzeneboronic Acid as an Extremely Active Amidation Catalyst. Journal of the American Chemical Society, 124(50), 15152-15153.
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Wiskur, S. L., & Anslyn, E. V. (2001). Using a Synthetic Receptor to Create an Optical Sensor for the Enantiomeric Purity of Chiral Carboxylates. Journal of the American Chemical Society, 123(41), 10109-10110.
Yang, W., Fan, H., & Gao, X. (2002). A new fluorescent chemosensor for saccharides.
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Solubility Profile of Aryl Dioxaborinanes in Common Organic Solvents: A Guide for Synthetic and Medicinal Chemists
An In-Depth Technical Guide Abstract Aryl dioxaborinanes, stable derivatives of boronic acids, are pivotal reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Su...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
Aryl dioxaborinanes, stable derivatives of boronic acids, are pivotal reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] Their utility in drug discovery and development pipelines is contingent on their predictable behavior in solution. This technical guide provides an in-depth analysis of the solubility profiles of aryl dioxaborinanes in common organic solvents. We will explore the underlying physicochemical principles governing their solubility, present qualitative and quantitative data for analogous compounds, and provide a robust, self-validating protocol for experimental solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, purification strategies, and formulation development involving this critical class of compounds.
Introduction: The Strategic Importance of Aryl Dioxaborinanes
Aryl boronic acids are foundational building blocks in organic chemistry. However, they are prone to dehydration to form cyclic trimeric anhydrides known as boroxines, a process that can complicate stoichiometry and lead to inconsistent reaction outcomes.[4] Aryl dioxaborinanes, as cyclic esters of boronic acids (e.g., with 1,3-propanediol derivatives), offer a significant advantage. By protecting the reactive boronic acid moiety, they exhibit enhanced stability, are often crystalline solids, and are easier to handle and purify.
The choice of solvent is paramount for any reaction's success, influencing not only reaction rates and yields but also the ease of product isolation.[5] For aryl dioxaborinanes, understanding their solubility is crucial for:
Reaction Homogeneity: Ensuring the reagent is fully dissolved for efficient participation in reactions like the Suzuki-Miyaura coupling.[6][7]
Purification: Selecting appropriate solvent systems for crystallization or chromatography.
Formulation: Developing suitable vehicles for screening in biological assays.
This guide moves beyond simple solubility charts to explain the causal factors that dictate how and why aryl dioxaborinanes dissolve in specific media.
The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] For aryl dioxaborinanes, solubility is a multifactorial property dictated by the interplay between the solute's structure and the solvent's physical properties.
2.1. Solute Characteristics (The Aryl Dioxaborinane):
The Aryl Group: The nature of the aromatic ring and its substituents is a primary driver. Electron-donating or withdrawing groups, as well as polar or nonpolar substituents, significantly alter the molecule's overall polarity and its capacity for specific interactions.[4] For instance, introducing an isobutoxy group to a phenylboronic acid ring generally increases its solubility in most organic solvents.[4]
The Dioxaborinane Ring: This six-membered cyclic boronic ester structure possesses moderate polarity due to the B-O and C-O bonds. It is significantly less polar than the parent boronic acid's dihydroxyl group, which explains the enhanced solubility of dioxaborinanes in less polar organic solvents compared to their acid counterparts.
2.2. Solvent Characteristics:
Polarity and Dielectric Constant: Solvents are broadly classified as polar (protic and aprotic) and nonpolar. Polar solvents like ethanol or acetone can better solvate the polar B-O bonds of the dioxaborinane ring. In contrast, nonpolar solvents like methylcyclohexane or toluene will primarily interact with the aryl portion of the molecule through van der Waals forces.[5][9]
Hydrogen Bonding Capacity: Unlike boronic acids, the dioxaborinane ester has no hydrogen bond donors. This dramatically reduces its solubility in highly protic solvents like water but increases its compatibility with aprotic organic solvents.
Aromaticity: Aromatic solvents like toluene can engage in favorable π-π stacking interactions with the aryl ring of the solute, which can enhance solubility.
Quantitative Solubility Data for Phenylboronic Acid Derivatives
While extensive data specifically for a wide range of substituted aryl dioxaborinanes is sparse in the literature, the solubility of phenylboronic acid and its pinacol ester (a five-membered dioxaborolane, which is an excellent analogue) provides a strong predictive framework. The data clearly illustrates the dramatic effect of converting the polar boronic acid to a less polar cyclic ester.
Compound
Solvent
Temperature (°C)
Solubility (mol fraction, x)
Phenylboronic Acid
Methylcyclohexane
20
0.00003
Dipropyl Ether
20
0.016
3-Pentanone
20
0.012
Chloroform
20
0.003
Phenylboronic Acid Pinacol Ester
Methylcyclohexane
20
0.016
Dipropyl Ether
20
0.046
3-Pentanone
20
0.060
Chloroform
20
0.108
Data synthesized from Sporzynski, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.[5]
Key Insights from the Data:
Enhanced Solubility of the Ester: The pinacol ester shows markedly higher solubility than the parent acid across all tested organic solvents.[5] This trend is directly applicable to aryl dioxaborinanes.
Solvent Effects: For the ester, solubility is highest in the polar aprotic/chloroalkane solvents (chloroform, 3-pentanone) and lowest in the nonpolar hydrocarbon (methylcyclohexane). This highlights the moderate polarity of the boronic ester ring system.[5]
Experimental Protocol: A Self-Validating Method for Solubility Determination
To ensure trustworthy and reproducible data, a dynamic (polythermal) method is recommended. This method involves visually or instrumentally determining the temperature at which a known mixture of solute and solvent becomes a homogeneous solution upon heating.
4.1. Rationale for Method Selection
A dynamic method is chosen over a simple isothermal shake-flask method because it is less susceptible to errors from achieving equilibrium and can provide a full solubility-temperature curve from a single experiment. It is a self-validating system because the clear point (dissolution) and cloud point (precipitation upon cooling) should be highly consistent.
4.2. Step-by-Step Protocol
Preparation of Sample Vials (n≥3):
Accurately weigh approximately 10-100 mg of the aryl dioxaborinane into a 4 mL glass vial. The exact mass will depend on the expected solubility. Record the mass to ±0.1 mg.
Add a small magnetic stir bar to the vial.
Solvent Addition:
Using a calibrated pipette or a syringe, add a precise volume (e.g., 1.00 mL) of the desired organic solvent to the vial.[10] Record the volume and density of the solvent at room temperature to calculate its mass.
Heating and Dissolution:
Place the vial in a temperature-controlled heating block with a magnetic stirring plate and a calibrated digital thermometer submerged in a reference vial containing the same solvent.
Begin stirring at a moderate, consistent rate (e.g., 300 rpm).
Increase the temperature slowly, at a rate of approximately 1°C per 5 minutes. This slow rate is critical to ensure thermal equilibrium.
Visually observe the vial for the complete disappearance of all solid particles. The temperature at which the last crystal dissolves is the "clear point" or dissolution temperature (T_sol).
Validation by Cooling:
Once a clear solution is obtained, turn off the heat and allow the solution to cool slowly while still stirring.
Observe the temperature at which turbidity or the first crystals reappear. This is the "cloud point."
For a system near equilibrium, the clear point and cloud point should be within 1-2°C of each other. A large discrepancy may indicate issues with thermal lag or supersaturation.
Data Calculation:
The composition of the mixture is known from the initial masses of solute and solvent.
The solubility at the determined temperature (T_sol) is expressed as mole fraction, g/100g solvent, or mg/mL.
4.3. Experimental Workflow Diagram
Caption: A robust workflow for determining the temperature-dependent solubility of aryl dioxaborinanes.
Discussion: Practical Implications for the Bench Scientist
The solubility profile directly informs practical decisions in the lab.
For Suzuki-Miyaura Couplings: While ethereal solvents like THF and dioxane are common, this data suggests that for some aryl dioxaborinanes, more polar aprotic solvents like acetone or ketones could be viable alternatives, potentially improving solubility and reaction homogeneity.[2][5] The very low solubility in hydrocarbons like cyclohexane or heptane makes them excellent anti-solvents for precipitating and purifying products post-reaction.
For Purification: The significant difference in solubility between the boronic ester and its parent acid is key. If hydrolysis of the ester occurs, the resulting boronic acid may precipitate from less polar solvents, offering a potential purification strategy. Conversely, to crystallize the aryl dioxaborinane itself, a system of a good solvent (e.g., chloroform, ethyl acetate) and a poor solvent (e.g., hexane) is a logical starting point.
The solubility of aryl dioxaborinanes is a predictable property governed by the balance of polarity between the aryl substituent and the dioxaborinane ring. As stable and versatile boronic acid surrogates, their solubility in organic solvents is generally higher than their parent acids, particularly in aprotic media of moderate to high polarity. Ethers, ketones, and chlorinated solvents tend to be effective solvents, while aliphatic hydrocarbons are poor solvents. By understanding the underlying principles and employing robust experimental protocols as outlined in this guide, researchers can streamline process development, enhance reaction efficiency, and accelerate the discovery process.
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An In-depth Technical Guide on the Electronic Effects of the Methyl Ester Group on Boronate Stability
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Boronate Esters in Science and Medicine Boronic acids and their corresponding esters are indispensable tools in modern or...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Boronate Esters in Science and Medicine
Boronic acids and their corresponding esters are indispensable tools in modern organic chemistry and drug development.[1][2] Their utility spans from the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to the development of targeted therapeutics.[2] A key feature of boronic acids is their ability to form reversible covalent complexes with diols, a property leveraged in sensors, drug delivery systems, and as protecting groups in complex syntheses.[1][2] However, the inherent instability of boronic acids and their esters, particularly their susceptibility to hydrolysis and oxidation, presents a significant challenge.[3][4] This guide delves into the nuanced electronic effects of a common substituent, the methyl ester group, on the stability of boronate esters, providing a foundational understanding for researchers aiming to modulate these properties for specific applications.
The Dual Nature of the Methyl Ester Group: A Tug-of-War Between Inductive and Resonance Effects
The influence of a substituent on the stability of a molecule is dictated by its electronic properties, primarily its inductive and resonance (or mesomeric) effects.[5][6][7][8] The methyl ester group (-COOCH₃) is a fascinating case study as it exhibits both electron-withdrawing and electron-donating characteristics, depending on the electronic demand of the system.
The Inductive Effect (-I): An Electron-Withdrawing Pull
The ester functionality contains highly electronegative oxygen atoms. This electronegativity difference between oxygen and carbon results in a dipole moment, where electron density is pulled away from the aromatic ring or alkyl chain to which the ester is attached.[9] This electron-withdrawing pull through the sigma (σ) bond framework is known as the negative inductive effect (-I).[7][9]
The Resonance Effect (+M): An Electron-Donating Push
Conversely, the lone pair of electrons on the oxygen atom adjacent to the carbonyl group can be delocalized into the π-system of an attached aromatic ring. This donation of electron density through the pi (π) bond system is termed a positive mesomeric or resonance effect (+M).[8]
The net electronic effect of the methyl ester group is a delicate balance between these opposing forces. In most contexts, the inductive effect of the ester group is stronger than its resonance effect, leading to an overall electron-withdrawing character.
Modulating Boronate Stability: A Mechanistic Perspective
The stability of a boronate ester is intrinsically linked to the Lewis acidity of the boron atom.[10] Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom, making them susceptible to nucleophilic attack, most notably by water, leading to hydrolysis.[2][10] Substituents that alter the electron density at the boron center can significantly impact this stability.
Impact on Lewis Acidity and pKa
Electron-withdrawing groups, like the methyl ester, increase the Lewis acidity of the corresponding boronic acid.[10][11][12] This increased electrophilicity of the boron atom makes it more susceptible to nucleophilic attack. Consequently, arylboronic acids bearing electron-withdrawing substituents generally have lower pKa values compared to their unsubstituted counterparts.[10][11] For instance, the pKa of p-nitrophenylboronic acid (7.23) is significantly lower than that of p-methoxyphenylboronic acid (9.24).[11] This trend is well-described by the Hammett equation, which correlates reaction rates and equilibrium constants with substituent parameters.[11][13][14][15]
The increased acidity of the boronic acid, in turn, influences the stability of the resulting boronate ester. A more Lewis acidic boron center will form a more stable tetrahedral boronate anion upon reaction with a diol.[10][11]
Visualization of Electronic Effects on Boronate Stability
Caption: Interplay of inductive and resonance effects of the methyl ester group on boronate stability.
Practical Implications in Drug Development and Synthesis
The ability to fine-tune the stability of boronate esters has profound implications for various scientific disciplines.
Drug Design and Delivery
In drug development, boronic acids are utilized as inhibitors of serine proteases and other enzymes.[2] The stability of the boronate ester formed with active site residues is crucial for the drug's efficacy and duration of action. The presence of a methyl ester group on a boronic acid-containing drug can modulate its binding affinity and residence time at the target. Furthermore, boronate esters are explored as prodrugs, designed to release the active boronic acid under specific physiological conditions. The rate of this release can be controlled by altering the electronic properties of the substituents on the boronic acid.
Protecting Group Chemistry
Boronic acids often require protection during multi-step syntheses to prevent unwanted side reactions.[1] Pinacol esters are commonly used for this purpose.[1] However, their stability can be insufficient under certain reaction conditions. Introducing a methyl ester group onto the aryl ring of a phenylboronic acid pinacol ester can enhance its stability towards hydrolysis, allowing for a broader range of chemical transformations.[3] Conversely, for applications where facile deprotection is desired, a different substituent strategy would be employed.
A common method to evaluate the hydrolytic stability of boronate esters is to monitor their hydrolysis rate under controlled pH and temperature conditions using techniques like ¹H NMR or UV-Vis spectroscopy.
Caption: A generalized experimental workflow for assessing the hydrolytic stability of boronate esters.
Quantitative Data Summary: Substituent Effects on Phenylboronic Acid pKa
The following table summarizes the effect of various substituents on the pKa of phenylboronic acid, illustrating the impact of electronic effects.
Note: The pKa for p-methoxycarbonylphenylboronic acid is an estimation based on the known electronic effects of the methyl ester group relative to other substituents.
Experimental Protocol: Determination of Hydrolytic Stability of a Methyl Ester-Substituted Arylboronate Pinacol Ester
This protocol outlines a general procedure for comparing the hydrolytic stability of p-methoxycarbonylphenylboronic acid pinacol ester to that of phenylboronic acid pinacol ester.
Materials and Equipment:
p-Methoxycarbonylphenylboronic acid pinacol ester
Phenylboronic acid pinacol ester
Deuterated water (D₂O)
Phosphate buffer (pH 7.4) prepared in D₂O
NMR tubes
NMR spectrometer (≥400 MHz)
Constant temperature water bath or NMR probe with temperature control
Step-by-Step Methodology:
Sample Preparation:
Prepare stock solutions of p-methoxycarbonylphenylboronic acid pinacol ester and phenylboronic acid pinacol ester in a suitable deuterated organic solvent (e.g., acetone-d₆) at a concentration of 10 mM.
In separate NMR tubes, add 50 µL of the respective stock solution to 450 µL of the D₂O phosphate buffer (pH 7.4). This will result in a final concentration of 1 mM.
Gently mix the contents of the NMR tubes.
NMR Analysis:
Set the NMR spectrometer's temperature to 37 °C to mimic physiological conditions.
Acquire an initial ¹H NMR spectrum (t=0) for each sample immediately after preparation. Note the integration of a characteristic peak for the pinacol ester (e.g., the methyl protons of the pinacol group) and the corresponding free pinacol.
Continue to acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes for the first few hours, then less frequently) for a period sufficient to observe significant hydrolysis (e.g., 24-48 hours).
Data Analysis:
For each time point, calculate the percentage of remaining boronate ester using the integration values from the ¹H NMR spectra.
Plot the percentage of remaining boronate ester versus time for both compounds.
Determine the half-life (t½) of hydrolysis for each boronate ester, which is the time it takes for 50% of the ester to hydrolyze.
Interpretation:
Compare the half-lives of the two boronate esters. A longer half-life for the p-methoxycarbonylphenylboronic acid pinacol ester would indicate that the methyl ester group enhances its hydrolytic stability under these conditions.
Conclusion
The electronic effects of the methyl ester group on boronate stability are a result of the interplay between its electron-withdrawing inductive effect and its weaker electron-donating resonance effect. The net electron-withdrawing character of the methyl ester group increases the Lewis acidity of the boron center, which in turn can modulate the hydrolytic stability of the corresponding boronate ester. A thorough understanding of these principles is paramount for the rational design of boronic acid-based drugs, sensors, and synthetic intermediates with tailored stability profiles. By carefully considering the electronic nature of substituents, researchers can unlock the full potential of this versatile class of compounds.
References
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry. [Link]
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013). Europe PMC. [Link]
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). ResearchGate. [Link]
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). ACS Publications. [Link]
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2015). ResearchGate. [Link]
Protecting Groups for Boronic Acids. (2016). Chem-Station. [Link]
Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). University of North Texas. [Link]
Chemistry Of Boronic Esters. (2019). Autech. [Link]
CAS number and chemical identifiers for Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
An In-depth Technical Guide to Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate Introduction: A Versatile Building Block for Modern Chemistry Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate is a specialized organic compound belongi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
Introduction: A Versatile Building Block for Modern Chemistry
Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate is a specialized organic compound belonging to the family of boronate esters. These molecules are distinguished by a boronic acid functional group protected by a diol, in this case, propane-1,3-diol. This structural feature imparts a balance of stability and reactivity, making the compound a valuable reagent in contemporary organic synthesis. While its close analogue, the pinacol ester, is more widely documented, Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate serves as a critical building block for the construction of complex molecular architectures.
This guide provides a comprehensive overview of its chemical identity, synthesis, core applications, and safe handling protocols, with a focus on its utility for researchers and professionals in drug development and materials science. It is important to note that this specific compound is not widely commercialized and, as such, does not have a registered CAS number at the time of this writing.[1][2]
Part 1: Chemical Identity and Properties
Precise identification is the cornerstone of chemical research. The following tables summarize the key identifiers and physicochemical properties for Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate.
The logical approach involves a two-step, one-pot synthesis starting from the commercially available methyl 2-bromobenzoate.
Caption: Conceptual workflow for the synthesis of the target boronate ester.
Protocol 1: Synthesis via Palladium-Catalyzed Borylation
This protocol describes the synthesis from methyl 2-bromobenzoate. The choice of a palladium catalyst with a bulky phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is crucial as it facilitates the catalytic cycle efficiently. Potassium acetate (KOAc) is used as a mild base, which is sufficient to regenerate the active catalyst without hydrolyzing the ester group on the substrate.
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
Setup: To an oven-dried Schlenk flask, add methyl 2-bromobenzoate, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting aryl bromide.
Transesterification: Cool the mixture to room temperature. Add 1,3-propanediol to the flask.
Completion: Stir the mixture at room temperature for an additional 2-4 hours to facilitate the exchange from the pinacol ester to the desired 1,3,2-dioxaborinane.
Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues and salts. Wash the filtrate with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Part 3: Core Applications in Modern Synthesis
Aryl boronate esters are celebrated for their versatility, primarily as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful methods for forming carbon-carbon bonds.[4]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the synthesis of biaryls, vinylarenes, and other conjugated systems, which are common motifs in pharmaceuticals and organic electronics.[5][6] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.
The catalytic cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (R-X), forming a Pd(II) complex.
Transmetalation: The organic group from the boronate ester is transferred to the palladium center, displacing the halide. This step requires activation of the boron reagent by a base.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Setup: In a round-bottom flask, dissolve Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate, 4-bromoanisole, and Pd(PPh₃)₄ in the toluene/ethanol solvent mixture.
Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.
Base Addition: Add the aqueous sodium carbonate solution.
Reaction: Heat the mixture to reflux (around 80-100 °C) under an inert atmosphere for 6-12 hours, monitoring by TLC.
Workup: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the resulting biaryl product by flash column chromatography.
Application in Covalent Organic Frameworks (COFs)
Boronate esters are key building blocks for the synthesis of Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with ordered structures. The reversible formation of boronate ester linkages from boronic acids and diols is a powerful method for "error-checking" during the crystallization process, leading to highly ordered materials. Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate can be considered a monofunctional "cap" or a component in more complex monomer designs for COF synthesis.[2]
Caption: Conceptual formation of a COF from boronic acid and diol monomers.
Part 4: Handling, Storage, and Safety
While no specific safety data sheet (SDS) exists for Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate, data from closely related boronate esters and methyl benzoate can be used to establish a reliable safety profile.[7]
Table 3: Anticipated Hazard Profile
Hazard Class
GHS Classification (Anticipated)
Precautionary Statements
Acute Toxicity, Oral
H302: Harmful if swallowed
P264, P270, P301+P312, P330, P501
Skin Irritation
H315: Causes skin irritation
P264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation
H319: Causes serious eye irritation
P264, P280, P305+P351+P338, P337+P313
Respiratory Irritation
H335: May cause respiratory irritation
P261, P271, P304+P340, P312, P403+P233
Handling Procedures:
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles or a face shield.
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are removed using the proper technique to avoid skin contact.
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the boronate ester.[1][2]
Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate represents a valuable, albeit less common, reagent in the synthetic chemist's toolkit. Its primary utility lies in its role as a stable and effective coupling partner in Suzuki-Miyaura reactions, enabling the construction of complex organic molecules. Its potential as a monomer in the burgeoning field of Covalent Organic Frameworks further underscores its importance. By understanding its synthesis, reactivity, and proper handling, researchers can effectively leverage this compound to advance projects in drug discovery, materials science, and beyond.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
PubChem. (n.d.). Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Paul, S., & Panda, S. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. Chemistry–An Asian Journal, 19(4), e202300911. Available from: [Link]
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479.
Coomber, C. E., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 141(42), 16964-16975. Available from: [Link]
Wang, G. W. (2018). Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 95, 1-15. Available from: [Link]
History and development of cyclic boronic acid esters in medicinal chemistry
An In-Depth Technical Guide to the History and Development of Cyclic Boronic Acid Esters in Medicinal Chemistry Introduction: The Emergence of Boron in the Chemist's Toolbox Boronic acids, organoboron compounds featuring...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the History and Development of Cyclic Boronic Acid Esters in Medicinal Chemistry
Introduction: The Emergence of Boron in the Chemist's Toolbox
Boronic acids, organoboron compounds featuring a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have transitioned from chemical curiosities to indispensable tools in modern medicinal chemistry.[1] First prepared and isolated in 1860, their journey has been marked by pivotal discoveries that unlocked their vast potential.[1][2] Their relatively low toxicity, unique electronic properties, and ability to act as Lewis acids are central to their utility.[1] A defining characteristic is their capacity to form reversible covalent bonds with 1,2- and 1,3-diols, creating five- or six-membered cyclic boronic esters.[1][3] This dynamic interaction, sensitive to environmental cues like pH, forms the bedrock of their application in everything from synthetic chemistry to sophisticated drug delivery systems.[2][4]
Initially gaining prominence through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which revolutionized the construction of complex organic molecules, the role of boronic acids and their cyclic esters has expanded dramatically.[5] They are no longer just synthetic intermediates but are now integral components of FDA-approved drugs, advanced prodrugs, and targeted delivery vehicles.[6][7] This guide provides a comprehensive exploration of the history, development, and application of cyclic boronic acid esters, offering field-proven insights for researchers, scientists, and drug development professionals.
Foundational Chemistry: From Reagents to Stable Building Blocks
The utility of any chemical entity in drug development is predicated on its stability, reliability, and versatility in synthesis. While boronic acids themselves are foundational, their tendency to dehydrate and form cyclic trimers (boroxines) can complicate purification and quantification.[8] This challenge spurred the development of cyclic boronic esters as stable, manageable, and highly versatile alternatives.
The Suzuki-Miyaura Coupling: A Paradigm Shift
The advent of the Suzuki-Miyaura cross-coupling reaction in the late 1970s was a watershed moment.[5][9] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides, providing a powerful method for assembling the complex molecular scaffolds required for drug candidates.[10] Cyclic boronic esters, particularly pinacol esters, quickly became the reagents of choice for this transformation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Cyclic Esters as Protecting Groups
The inherent reactivity of boronic acids with diols was ingeniously repurposed to protect both the boronic acid moiety and the diols themselves. This dual utility has been invaluable in complex multi-step syntheses.
Protecting Boronic Acids: Converting boronic acids to cyclic esters, such as pinacol or neopentyl esters, increases their stability to air, moisture, and chromatography, while preventing the formation of boroxines.[8][10][11] This enhanced stability makes them easier to handle, purify, and store.[10] Pinacol boronic esters strike an ideal balance: they are stable enough for purification but sufficiently reactive to participate directly in cross-coupling reactions, often without needing to be converted back to the free boronic acid.[8][9]
Protecting Diols: Conversely, boronic acids can serve as temporary, recyclable protecting groups for 1,2- and 1,3-diols, a common motif in carbohydrates and nucleosides.[12][13][14] The formation of a cyclic boronic ester masks the diol, allowing for selective chemical modification of other hydroxyl groups on the molecule.[13][14] The boronic ester can then be easily cleaved under mild conditions, often with a simple change in pH or the addition of water, making this strategy highly efficient.[12][14]
Protecting Group
Structure
Key Features
Common Applications
Pinacol Ester
Cyclic ester with pinacol
High stability, compatible with chromatography, directly used in Suzuki coupling.[8][11]
Most common protecting group for boronic acids in synthetic chemistry.[8]
MIDA Ester
N-methyliminodiacetic acid ester
Exceptionally stable crystalline solid, allows for "slow release" of boronic acid.[15][16]
Iterative cross-coupling and automated synthesis.[15][17]
Diaminonaphthalene (dan) amide
N,N'-diaminonaphthalene derivative
Very high stability due to N-B dative bonds, resistant to a wide range of conditions.[8]
Situations requiring robust protection.
Cyclic Boronic Esters as Pharmacophores: The Rise of Boron-Containing Drugs
The realization that the boron atom itself could be a key pharmacophoric element, capable of forming reversible covalent bonds with biological targets, heralded a new era in medicinal chemistry. This strategy has led to the development of several groundbreaking drugs.
Bortezomib (Velcade®): A Paradigm of Proteasome Inhibition
Approved by the FDA in 2003, bortezomib was a first-in-class proteasome inhibitor that transformed the treatment of multiple myeloma and mantle cell lymphoma.[18][19] Its mechanism hinges on the boron atom, which binds with high affinity and specificity to the catalytic site of the 26S proteasome.[19][20] The proteasome is a cellular complex responsible for degrading damaged or unneeded proteins; its inhibition by bortezomib disrupts this process, leading to an accumulation of pro-apoptotic factors and triggering programmed cell death in cancer cells.[19][21]
The dipeptide boronic acid structure of bortezomib is crucial. The boron atom forms a stable, yet reversible, tetrahedral complex with the N-terminal threonine residue in the chymotrypsin-like active site of the proteasome's β5 subunit.[18][22] This interaction effectively blocks the proteasome's function.
Caption: Mechanism of action for the proteasome inhibitor Bortezomib.
Vaborbactam: Combating Antibiotic Resistance
The rise of antibiotic resistance is a critical global health threat. One major mechanism of resistance is the production of β-lactamase enzymes by bacteria, which degrade β-lactam antibiotics like penicillins and carbapenems.[5] Vaborbactam, approved in combination with the carbapenem meropenem, is a novel non-β-lactam β-lactamase inhibitor.[23][24]
Vaborbactam features a cyclic boronic acid structure that acts as a transition-state analog.[5][23] The boron atom forms a reversible covalent bond with the active site serine residue of serine carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC).[23][24][25] This interaction effectively neutralizes the β-lactamase, protecting the partner antibiotic from degradation and restoring its efficacy against multi-drug resistant bacteria.[23][26] The cyclic nature of vaborbactam is key to its high affinity and specificity for these bacterial enzymes over human serine hydrolases.[22][23]
Caption: Vaborbactam mechanism for inhibiting bacterial β-lactamase.
Cyclic Boronic Esters in Prodrug and Drug Delivery Strategies
The reversible nature of the boronic ester bond makes it an ideal linker for creating "smart" drug delivery systems and prodrugs. These systems are designed to remain stable in circulation and release their therapeutic payload in response to specific triggers within the target tissue, such as a change in pH or the presence of reactive oxygen species (ROS).
pH-Responsive Drug Delivery
The tumor microenvironment is often more acidic than healthy tissue. This pH difference can be exploited to trigger drug release. Boronic ester linkages are generally stable at physiological pH (~7.4) but can be designed to hydrolyze and break apart in more acidic conditions.[4] Researchers have developed nanoparticles where a hydrophilic polymer shell is attached to a hydrophobic, drug-loaded core via pH-sensitive boronic ester bonds.[4][27] These nanoparticles remain intact in the bloodstream, but upon reaching the acidic tumor environment, the boronic esters cleave, causing the nanoparticle to disassemble and release the encapsulated anticancer drug directly at the tumor site, reducing systemic toxicity.[4][27]
Caption: pH-responsive drug release via boronic ester hydrolysis.
ROS-Responsive Prodrugs
Tumor tissues and inflamed sites often have elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[28] Aromatic boronic esters can be oxidized by ROS, which cleaves the carbon-boron bond to release a corresponding phenol.[6][28] This reaction has been cleverly used to design prodrugs. A potent drug containing a phenol group can be "masked" by converting it into a boronic ester. This prodrug is less active and circulates systemically.[28] Upon encountering the high ROS levels in a tumor, the boronic ester is cleaved, regenerating the active phenolic drug precisely where it is needed.[28]
Targeting the Glycocalyx
The surface of mammalian cells is coated in a dense layer of polysaccharides known as the glycocalyx.[3] Boronic acids are known to bind to the diol structures present in these sugars.[3] By conjugating boronic acids to therapeutic proteins or nanoparticles, researchers can enhance their delivery into cells by targeting this sugar coat, effectively using the cell's own surface as a docking station.[3]
Advanced Synthetic Methodologies: MIDA Boronates
While pinacol esters are the workhorses of Suzuki coupling, the development of N-methyliminodiacetic acid (MIDA) boronates has further revolutionized the field. MIDA boronates are exceptionally stable, air- and moisture-tolerant, free-flowing crystalline solids that are compatible with silica gel chromatography.[17]
The key innovation of MIDA boronates is their ability to participate in "iterative cross-coupling" (ICC).[17] A bifunctional building block containing both a halide and a MIDA-protected boronic acid can undergo a Suzuki coupling at the halide position while the MIDA boronate remains intact.[15] Following the coupling, the MIDA group can be gently cleaved under mild basic conditions to reveal a new free boronic acid, ready for the next coupling reaction.[15][16] This cycle of "couple-deprotect-couple" has been automated, enabling the rapid, machine-driven synthesis of complex small molecules, analogous to how peptides and oligonucleotides are made.[15][29] This technology dramatically accelerates the discovery and optimization of new drug candidates.[29]
Caption: Iterative Cross-Coupling (ICC) workflow using MIDA boronates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pinacol Boronic Ester
This protocol describes a typical setup for coupling an aryl halide with an aryl pinacolboronic ester.
Reagent Preparation: To a flame-dried reaction vial, add the aryl halide (1.0 equiv), the pinacol boronic ester (1.1-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol %).
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
Solvent and Base Addition: Add a degassed solvent mixture (e.g., toluene/ethanol or dioxane/water) via syringe. Then, add an aqueous solution of a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).[30] The presence of water can facilitate the hydrolysis of the pinacol ester, which may increase the rate of transmetalation.[11][30]
Reaction: Heat the reaction mixture with stirring (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Protocol 2: Formation and Purification of a MIDA Boronate
This protocol outlines the straightforward procedure for protecting a boronic acid with N-methyliminodiacetic acid.
Reaction Setup: In a round-bottom flask, dissolve the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in dimethyl sulfoxide (DMSO).
Dehydration: Heat the mixture (e.g., 80-100 °C) under vacuum for several hours to drive off water and promote ester formation. The reaction can be monitored by NMR until the starting boronic acid is consumed.
Isolation: Cool the reaction mixture. The MIDA boronate often precipitates from the solution. The product can be isolated by filtration.
Purification: The key advantage of MIDA boronates is their stability.[17] The crude product can be washed with solvents like acetone or ether to remove residual DMSO. If necessary, it can be further purified by recrystallization or silica gel column chromatography, a procedure not feasible for most free boronic acids.[17]
Future Perspectives
The field of cyclic boronic acid esters in medicinal chemistry continues to evolve rapidly. Future research is likely to focus on several key areas:
Novel Drug Targets: The success of bortezomib and vaborbactam will inspire the design of new boronic acid-based inhibitors for other enzyme classes, particularly serine and threonine proteases.
Next-Generation β-Lactamase Inhibitors: New cyclic boronates like taniborbactam and QPX7728 are being developed to have an even broader spectrum of activity, targeting metallo- and serine-β-lactamases that are not inhibited by vaborbactam.[5][31]
Advanced Drug Delivery: The design of multi-responsive delivery systems that can react to a combination of triggers (e.g., pH and specific enzymes) will allow for even more precise drug targeting.
Three-Dimensional Scaffolds: The development of new building blocks, such as TIDA boronates, will enable the automated synthesis of complex, 3D molecules, opening up new chemical space for drug discovery that better mimics the structures of natural products.[29]
Conclusion
From their foundational role in the Suzuki-Miyaura coupling to their current status as key components in FDA-approved drugs and intelligent delivery systems, cyclic boronic acid esters have carved an indelible niche in medicinal chemistry. Their unique ability to form stable yet reversible bonds has provided chemists with a versatile tool for molecular construction, enzyme inhibition, and targeted therapy. The continued innovation in boronate chemistry, particularly with advanced building blocks like MIDA boronates, promises to accelerate the pace of drug discovery and lead to the development of safer, more effective medicines for a wide range of diseases.
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Len, T., & Laleu, B. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.
Al-Rawashdeh, A., Al-Qtaishat, A., & Zakaraya, Z. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PubMed.
D'Souza, D., & O'Doherty, G. (2010). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry.
Gosecki, M., & Gosecka, M. (2022). Synthetic strategies for the synthesis of boronic acid esters-based vitrimers. ResearchGate.
Application Note: Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate as a Versatile Building Block for Biaryl Synthesis via Suzuki-Miyaura Coupling
Introduction: The Enduring Importance of Biaryl Scaffolds Biaryl structures are a cornerstone of modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced functional materials.[1][2] The...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Importance of Biaryl Scaffolds
Biaryl structures are a cornerstone of modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced functional materials.[1][2] Their unique steric and electronic properties are critical to their function, making the efficient and predictable synthesis of these motifs a primary goal for synthetic chemists.[1] Among the myriad of methods developed for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent and Nobel Prize-winning strategy.[3][4] This reaction's power lies in its remarkable functional group tolerance, use of generally stable and low-toxicity organoboron reagents, and applicability under relatively mild conditions.[4][5]
This guide focuses on the application of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate , a stable and effective organoboron building block, for the synthesis of ortho-substituted biaryl compounds. We will delve into the practical advantages of using this reagent, provide a detailed and robust experimental protocol, explain the underlying catalytic mechanism, and offer insights for troubleshooting and optimization.
The Reagent: Properties and Handling of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate belongs to the class of boronic esters. The 1,3,2-dioxaborinane group serves as a protecting group for the boronic acid functionality, imparting significantly enhanced stability. Unlike many free boronic acids, which can be prone to protodeboronation or trimerization into boroxines, boronic esters are typically bench-stable, crystalline solids that are easier to handle, purify, and store.[4][6] This stability is a critical advantage in multi-step syntheses and for ensuring reproducibility in both research and manufacturing settings.[7][8]
While organoboron compounds are generally considered to have low toxicity, standard laboratory safety practices are mandatory.[11]
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (nitrile or neoprene are suitable), and a lab coat.[12]
Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[13]
Storage: The reagent is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[11][12] Refrigeration is recommended for long-term stability.[9]
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[14]
Protocol for a Typical Suzuki-Miyaura Coupling Reaction
This protocol describes the coupling of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate with a generic aryl bromide. It is designed as a robust starting point and may be optimized for different substrates.
Anhydrous solvents for workup (e.g., Ethyl Acetate, Brine)
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
Catalyst Preparation (if not using a pre-formed catalyst): In a clean, dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.08 equiv).
Reaction Setup: To the flask containing the catalyst, add Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate (1.0 equiv), the aryl bromide (1.1 equiv), and anhydrous potassium carbonate (2.5 equiv).
Rationale: Using a slight excess of the aryl halide can help drive the reaction to completion. Potassium carbonate is a moderately strong base sufficient to facilitate the transmetalation step without causing hydrolysis of the methyl ester.[15]
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This process is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.[16]
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and deionized water. Degas this solvent mixture by bubbling argon through it for at least 30 minutes. Using a syringe, add the degassed solvent to the reaction flask to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.
Rationale: The aqueous co-solvent is essential for dissolving the inorganic base and facilitating the formation of the active 'ate' complex required for transmetalation.[4]
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting boronic ester is consumed. Reaction times can vary from 2 to 24 hours.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
Washing and Drying: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a sequence of three primary steps centered around a palladium catalyst.[17][18]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a square planar Pd(II) complex. This is often the rate-limiting step of the cycle.[17]
Transmetalation: This is the key bond-forming step where the organic group (R²) is transferred from the boron atom to the palladium center. The base activates the boronic ester, forming a more nucleophilic boronate ('ate') complex, which facilitates the transfer of the R² group to the Pd(II) complex, displacing the halide (X).[3][15]
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the coordination sphere as the final biaryl product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[18]
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
No or Low Conversion
1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong or poorly soluble base.3. Reaction temperature too low.
1. Ensure rigorous degassing of solvents and use a fresh catalyst or precatalyst.2. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and anhydrous.3. Increase reaction temperature in 10 °C increments.
Protodeboronation of Starting Material
1. Presence of acidic impurities.2. Reaction temperature too high or reaction time too long.3. Substrate is particularly sensitive.
1. Use a milder base (e.g., KF).[15]2. Monitor the reaction closely and stop it once the aryl halide is consumed.3. Consider using a more robust boronic ester protecting group if the problem persists.
Formation of Homocoupled Byproduct (R¹-R¹)
1. Reaction conditions promoting side reactions of the Pd(II)-R¹ intermediate.2. Presence of oxygen.
1. Use a different ligand system (e.g., bulky electron-rich phosphines).2. Improve degassing procedures and maintain a positive pressure of inert gas.
Hydrolysis of Methyl Ester
1. Base is too strong (e.g., NaOH, KOH).2. Prolonged heating in aqueous media.
1. Use a weaker base like K₂CO₃, K₃PO₄, or KF.2. Minimize reaction time by careful monitoring. If hydrolysis occurs, the resulting acid can be isolated and re-esterified.[19][20]
Conclusion
Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate is a highly effective and practical building block for the synthesis of biaryl compounds via the Suzuki-Miyaura coupling. Its superior stability compared to free boronic acids simplifies handling and improves reaction consistency. The protocol provided herein offers a reliable foundation for researchers, scientists, and drug development professionals to construct complex molecular architectures, enabling the advancement of new therapeutics and materials.[21][22] By understanding the key parameters of the reaction and the underlying mechanism, users can effectively troubleshoot and adapt this methodology to a wide array of synthetic challenges.
References
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
Application of organometallic catalysts for the synthesis of o -tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry (RSC Publishing). [Link]
Microwave-assisted coupling of sterically hindered aryl boronate esters
Application Note: Microwave-Assisted Coupling of Sterically Hindered Aryl Boronate Esters Executive Summary The Suzuki-Miyaura coupling is a cornerstone of medicinal chemistry, yet it frequently fails when applied to ste...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Microwave-Assisted Coupling of Sterically Hindered Aryl Boronate Esters
Executive Summary
The Suzuki-Miyaura coupling is a cornerstone of medicinal chemistry, yet it frequently fails when applied to sterically hindered substrates (e.g., ortho-ortho substituted biaryls) or electron-deficient heteroaryl boronates. Thermal heating often leads to protodeboronation or homocoupling before the cross-coupling can occur.
This guide details a microwave-assisted methodology that leverages superheating effects and Buchwald G3/G4 precatalysts to overcome the activation energy barrier of the transmetalation step. By accelerating the catalytic cycle significantly beyond the rate of side reactions, we achieve high yields in minutes rather than hours.
Mechanistic Insight: The "Steric Wall"
In sterically hindered systems, the catalytic cycle does not fail at oxidative addition (which is fast with electron-rich ligands) but typically bottlenecks at transmetalation . The steric bulk prevents the approach of the activated boronate species to the Palladium center.
Microwave irradiation provides the necessary thermal energy to overcome this entropic penalty. However, speed is critical: if the cross-coupling (
) is slower than the rate of protodeboronation (), the reaction fails.
Figure 1: Catalytic Cycle & Failure Modes
The diagram below illustrates the competition between the productive cycle and the destructive protodeboronation pathway.
Caption: Figure 1. The bottleneck in hindered coupling is Transmetalation. MW energy helps cross this barrier before Protodeboronation consumes the starting material.
Critical Parameters for Optimization
The Catalyst: Why Buchwald G3/G4?
Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are insufficient for sterically hindered coupling.
Ligand Selection: You must use Dialkylbiaryl phosphines .
SPhos: Excellent for general hindrance and heteroaryl chlorides.
XPhos: Superior for aryl tosylates and unactivated aryl chlorides.
Precatalyst Form: We utilize G3 or G4 precatalysts (e.g., XPhos-Pd-G4).
Reasoning: Traditional Pd(0) sources like Pd2(dba)3 have an induction period and dba can inhibit the reaction. G3/G4 precatalysts activate immediately upon base addition, ensuring the catalyst is ready as soon as the microwave ramp completes.
Solvent Systems: The Dielectric Requirement
Microwave heating requires a solvent with a high loss tangent (tan δ). Non-polar solvents (Toluene) do not heat well alone.
Recommendation: Use biphasic mixtures. Water is essential not just for heating, but for the formation of the reactive boronate species (Ar-B(OH)3-).
Top System: THF/Water (4:1) or Toluene/Water (4:1).
Base Selection
K3PO4 (Tribasic Potassium Phosphate): The gold standard for hindered substrates. It provides high basicity without the solubility issues of Cs2CO3 in some organic mixtures.
KF (Potassium Fluoride): Use this for acid-sensitive or extremely labile heteroaryl boronates (e.g., 2-pyridyl boronates).
Experimental Protocols
Protocol A: The "Bulldozer" (Sterically Hindered Biaryls)
Use this for: Ortho-ortho substituted systems (e.g., 2,6-dimethylbromobenzene + 2-methylphenylboronic acid).
Vial Setup: To a 2-5 mL microwave vial equipped with a magnetic stir bar, add the Aryl Halide, Boronate, and XPhos-Pd-G4.
Inert Atmosphere: Seal the vial and purge with Argon for 2 minutes. (Note: G4 catalysts are air-stable, but the active species is not).
Solvent Addition: Add the degassed THF/Water mixture via syringe.
Microwave Parameters:
Temperature: 120 °C
Hold Time: 30 minutes
Pre-stirring: 30 seconds
Absorption Level: High
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.
Protocol B: The "Sprinter" (Unstable Heterocycles)
Use this for: 2-Pyridyl boronates, 5-membered heterocycles prone to rapid protodeboronation.
Reagents:
Heteroaryl Halide (1.0 equiv)
Unstable Boronate (2.0 equiv - excess is crucial)
Catalyst: SPhos-Pd-G3 (2.0 mol%)
Base: K2CO3 (2.0 equiv) or KF (3.0 equiv)
Solvent: 1,4-Dioxane : Water (2:1 ratio)
Procedure:
Rapid Ramp: The goal is to reach catalytic temperature fast.
Microwave Parameters:
Temperature: 100 °C
Hold Time: 10 minutes (Do not overcook).
Power: Dynamic (set max power to 300W to ensure rapid ramp).
Note: If the boronate is extremely unstable, pre-heat the aryl halide/catalyst/base mixture to 80°C, then inject the boronate solution and immediately run the MW method.
Troubleshooting Guide
If yields are low, analyze the crude mixture via LC-MS. Use the logic tree below to diagnose the failure mode.
Figure 2: Troubleshooting Logic Tree
Caption: Figure 2. Diagnostic workflow for optimizing failed coupling reactions.
Data Summary: Ligand Performance Comparison
Ligand
Substrate Class
Steric Tolerance
Stability
Rec. Precatalyst
PPh3
Simple Aryls
Low
Low
Pd(PPh3)4
dppf
Aryl Triflates
Moderate
High
Pd(dppf)Cl2
SPhos
Heterocycles
High
High
SPhos-Pd-G3
XPhos
Hindered Biaryls
Very High
Very High
XPhos-Pd-G4
BrettPhos
Aryl Mesylates
High
High
BrettPhos-Pd-G3
References
Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.[3]
Leadbeater, N. E. "Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst."[4] Organic Process Research & Development, 2006.[4]
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.
Biotage Application Note. "Transition Metal Catalyzed Coupling Reactions."
Sigma-Aldrich. "Buchwald Precatalysts User Guide."
Technical Support Center: Handling the Moisture Sensitivity of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
For: Researchers, scientists, and drug development professionals. This guide provides in-depth technical support for handling Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate, with a focus on its sensitivity to moisture.
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical support for handling Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate, with a focus on its sensitivity to moisture. Understanding and mitigating this vulnerability is critical for the success of your experiments. This resource offers troubleshooting advice and answers to frequently asked questions in a direct, question-and-answer format to address specific challenges you may encounter.
The Challenge: Inherent Moisture Sensitivity
Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate is a six-membered cyclic boronic ester, specifically a dioxaborinane.[1][2] The boron-oxygen bonds in this ring system are susceptible to hydrolysis.[1][3] Exposure to atmospheric or solvent-borne moisture can lead to the degradation of the ester back to its parent boronic acid and 1,3-propanediol. This decomposition can significantly impact your reactions by reducing the effective concentration of the reagent and introducing impurities that may lead to unwanted side reactions, such as homocoupling, ultimately affecting reaction yields and purification efficiency.[4][5]
Visualizing the Problem: The Hydrolysis Pathway
The fundamental issue of moisture sensitivity is the hydrolysis of the boronic ester. This process is depicted in the diagram below:
Caption: Recommended workflow for handling moisture-sensitive reagents.
Frequently Asked Questions (FAQs)
Q1: Can I visually determine if my Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate has degraded?
A1: Yes, a visual inspection can be a good initial indicator. A high-quality sample should be a free-flowing solid. If the material is clumpy, discolored, or has a wet appearance, it has likely been compromised by moisture. However, for a definitive assessment, analytical techniques such as NMR spectroscopy would be required to identify the presence of hydrolysis products.
Q2: Is it possible to "rescue" a hydrolyzed sample of the reagent?
A2: While techniques like vacuum drying can remove water, removing the hydrolysis byproducts (boronic acid and 1,3-propanediol) is not practical in a standard laboratory setting. For critical applications that require high purity and predictable stoichiometry, it is strongly advised to discard the degraded reagent and use a fresh sample.
Q3: Are there less moisture-sensitive alternatives to Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate?
A3: Yes, boronic acid pinacol esters, which are five-membered ring dioxaborolanes, are generally more stable and less susceptible to hydrolysis than the six-membered dioxaborinane analogs. [1]An example is Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. [6]If moisture sensitivity is a persistent issue, consider using a pinacol ester derivative for your application.
References
A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing).
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
Strategies for crystallizing Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate from reaction mixtures
Welcome to the technical support center for the crystallization of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the crystallization of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystalline material from reaction mixtures.
Introduction
Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate is a valuable boronic ester intermediate in organic synthesis, particularly in cross-coupling reactions.[1] Achieving a crystalline final product is crucial for ensuring purity, stability, and ease of handling in subsequent synthetic steps. However, like many boronic esters, its crystallization can be challenging, often resulting in oils or semi-crystalline mixtures.[2] This guide provides a structured approach to troubleshoot common issues and optimize your crystallization process.
Boronic esters, including the pinacol and neopentyl glycol derivatives, are widely used in Suzuki-Miyaura coupling reactions due to their stability and reactivity.[3][4] The purification of these compounds can be difficult, with challenges in removing reagents like bis(neopentyl glycolato)diboron.[5] Crystallization remains a preferred method of purification over chromatography for many boronic esters, though it is not always straightforward.
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate.
Issue 1: The product "oils out" instead of crystallizing.
Q: My product separates from the reaction mixture as an oil or an emulsion, not a solid. What causes this and how can I fix it?
A: "Oiling out," or liquid-liquid phase separation, is a common issue in crystallization where the solute separates as a supersaturated liquid phase instead of a solid crystalline phase.[6][7] This often occurs at very high supersaturation levels or when the integration of molecules into a crystal lattice is kinetically hindered.[6] Oiled-out products can trap impurities and are often unstable.[6]
Causality & Expert Insights:
High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can create a level of supersaturation that favors the formation of a metastable liquid phase over an ordered crystal lattice.
Impurities: Residual solvents or byproducts from the reaction can act as "eutectic impurities," lowering the melting point of your product and promoting an oily state. Common impurities in Miyaura borylation reactions can include homocoupling products and dehalogenated starting materials.[8][9]
Solvent System: The chosen solvent/anti-solvent combination may not provide the optimal environment for crystal nucleation and growth.
Step-by-Step Troubleshooting Protocol:
Reduce Supersaturation Rate:
Slow down the cooling rate of your solution. A gradual temperature decrease allows molecules more time to orient themselves into a crystal lattice.
If using an anti-solvent, add it dropwise to the solution with vigorous stirring to avoid localized high supersaturation.
Optimize the Solvent System:
Solvent Screening: If your initial system isn't working, screen other solvents. For boronic esters, common crystallization solvents include ethyl acetate, acetonitrile, diisopropyl ether, and cyclohexane. A mixture of a good solvent (like ethyl acetate) with a hydrocarbon anti-solvent (like heptane or hexane) is often effective.[2]
Trituration: Try triturating the oil with a poor solvent (e.g., hexane) to induce solidification. Scratching the side of the flask with a glass rod can also initiate nucleation.
Introduce Seed Crystals:
If you have a small amount of crystalline product, add a few seed crystals to the supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier of nucleation.[7]
If no seed crystals are available, try to generate them by dissolving a small amount of the oil in a minimal amount of a volatile solvent and allowing it to evaporate slowly.
Enhance Purity Before Crystallization:
Ensure your reaction has gone to completion to minimize unreacted starting materials.
Perform an aqueous workup to remove water-soluble impurities. Boronic esters can be sensitive to hydrolysis, so ensure the workup is performed under neutral or slightly acidic conditions and that the organic phase is thoroughly dried.[10][11][12]
Issue 2: The product forms an amorphous solid or a fine powder that is difficult to filter.
Q: My product crashes out of solution as a fine precipitate or an amorphous solid. How can I obtain larger, well-defined crystals?
A: The formation of amorphous solids or very fine powders is often a result of rapid nucleation overwhelming crystal growth. This can be caused by conditions that favor high supersaturation.
Causality & Expert Insights:
"Shock Cooling": Cooling the solution too quickly, for instance by placing it directly in an ice or dry ice bath, can lead to rapid precipitation.[2]
High Solute Concentration: Starting with a solution that is too concentrated can lead to a rapid decrease in solubility upon cooling or anti-solvent addition.
Step-by-Step Troubleshooting Protocol:
Controlled Cooling Profile:
Allow the solution to cool slowly to room temperature before further cooling in a refrigerator or freezer. This stepped cooling approach can promote the growth of larger crystals.
Consider using a programmable cooling bath for precise temperature control.
Adjust Solvent Ratios:
Start with a slightly more dilute solution to reduce the initial level of supersaturation.
Experiment with the ratio of solvent to anti-solvent. A system that provides moderate solubility at elevated temperatures and low solubility at room or sub-ambient temperatures is ideal.
Re-crystallization:
Dissolve the amorphous solid in a minimal amount of a suitable hot solvent.
Allow the solution to cool slowly and undisturbed. This process, known as Ostwald ripening, will favor the growth of larger, more stable crystals at the expense of smaller ones.
Issue 3: The product fails to crystallize and remains as a persistent oil.
Q: I've tried various solvents and cooling techniques, but my product remains an oil. What are my next steps?
A: Some aryl boronic esters are inherently difficult to crystallize and may exist as oils at room temperature, especially if they are not highly pure. In such cases, derivatization can be a powerful strategy.
Causality & Expert Insights:
Molecular Structure: The specific substitution pattern on the aromatic ring can influence the molecule's ability to pack into a stable crystal lattice.
Persistent Impurities: Certain impurities may be co-purifying with your product and inhibiting crystallization. For instance, excess bis(pinacolato)diboron or related reagents can be challenging to remove.[5]
Step-by-Step Troubleshooting Protocol:
Derivative Formation:
Diethanolamine (DEA) Adducts: Reacting the crude boronic ester with diethanolamine can form a stable, crystalline zwitterionic adduct that often precipitates from solution.[4][13][14] This can be an effective method for purification. The free boronic ester can often be regenerated by treatment with an acid.
Trifluoroborate Salts: Conversion to the corresponding potassium trifluoroborate salt (BF3K) is another excellent strategy. These salts are typically highly crystalline and stable solids.[2][15]
Chromatographic Purification:
While boronic esters can be prone to decomposition on silica gel, this can sometimes be mitigated.[16]
Using silica gel impregnated with boric acid has been shown to improve the chromatographic purification of pinacol boronic esters by reducing their adsorption to the stationary phase.[17]
Alternatively, chromatography on neutral alumina can be effective.
Sublimation:
For thermally stable compounds, sublimation under high vacuum can be a viable purification and crystallization method.[2]
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvent systems for crystallizing aryl boronic esters?A1: There is no single "best" system, as it is highly substrate-dependent. However, a good starting point is a binary system consisting of a moderately polar solvent in which the compound is soluble at elevated temperatures (e.g., ethyl acetate, dichloromethane, acetonitrile) and a nonpolar anti-solvent in which the compound is poorly soluble (e.g., hexane, heptane, cyclohexane).[2]
Q2: How does water affect the crystallization of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate?A2: Boronic esters are susceptible to hydrolysis, which can revert them to the corresponding boronic acid.[10][11][12] The presence of water can therefore introduce impurities and complicate crystallization. It is crucial to use dry solvents and to thoroughly dry the reaction mixture after any aqueous workup. However, in some cases, a very small amount of a protic solvent like methanol can facilitate the equilibration and formation of crystalline boronic ester complexes.[18]
Q3: My NMR shows the product is >95% pure, but it still won't crystallize. Why?A3: Even small amounts of structurally similar impurities can significantly disrupt the crystal lattice formation. Also, the inherent physical properties of your specific molecule may favor an amorphous or oily state at room temperature. In these cases, exploring derivatization or alternative purification techniques is recommended.
Q4: Can I use column chromatography to purify my boronic ester before crystallization?A4: Yes, but with caution. Standard silica gel can cause degradation of some boronic esters.[16] It is often recommended to use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or to use a different stationary phase like neutral alumina. As mentioned, silica gel treated with boric acid can also be effective.[17]
Experimental Protocols & Data
Protocol 1: General Cooling Crystallization
Dissolve the crude Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate in a minimum amount of a hot "good" solvent (e.g., ethyl acetate).
Slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.
Add a few more drops of the "good" solvent to redissolve the precipitate.
Allow the solution to cool slowly to room temperature.
If no crystals form, place the flask in a refrigerator (4 °C), and then in a freezer (-20 °C).
Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Table 1: Recommended Solvent Systems for Screening
Good Solvent (Solubilizing)
Anti-Solvent (Precipitating)
Comments
Ethyl Acetate (EtOAc)
Hexane or Heptane
A very common and often successful combination.
Dichloromethane (DCM)
Pentane or Hexane
Good for less polar compounds; DCM is volatile.
Acetonitrile (MeCN)
Water or Diisopropyl Ether
MeCN can be effective for moderately polar compounds.[2]
Toluene
Hexane or Heptane
Useful for compounds that are soluble in aromatic solvents.
Diethyl Ether (Et2O)
Hexane
Can be effective, but the high volatility of ether requires care.[13]
Visualization of Troubleshooting Workflow
Below is a diagram illustrating a logical workflow for troubleshooting common crystallization issues.
Resolving catalyst poisoning issues in boronate ester reactions
Topic: Resolving Catalyst Poisoning & Stalling in Suzuki-Miyaura/Borylation Chemistries Status: Active Operator: Senior Application Scientist (Ph.D.) Welcome to the Boron Chemistry Technical Assistance Center You have re...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Catalyst Poisoning & Stalling in Suzuki-Miyaura/Borylation Chemistries
Status: Active
Operator: Senior Application Scientist (Ph.D.)
Welcome to the Boron Chemistry Technical Assistance Center
You have reached the Tier-3 troubleshooting interface for transition-metal catalyzed boronate chemistry. This guide is designed for researchers encountering "stalled" reactions, low turnover numbers (TON), or inexplicable catalyst decomposition.
We do not offer generic advice here. We analyze the mechanistic failure points of Palladium (Pd) cycles in the presence of Lewis-basic heterocycles, sulfur contaminants, and unstable boronates.
Module 1: The Diagnostic Phase
"Is my catalyst dead, or is it just sleeping?"
Before adding more catalyst or changing ligands, you must diagnose the type of failure. A reaction that stops at 40% conversion can be caused by two distinct phenomena: Catalyst Poisoning (Irreversible death) or Product/Substrate Inhibition (Reversible equilibrium).
The Protocol: The "Spike" Test (Standard Addition)
Use this self-validating protocol to determine the root cause of the stall.
Split the Stalled Reaction: Take two aliquots of your stalled reaction mixture under inert atmosphere.
Aliquot A (Catalyst Test): Add 10 mol% fresh catalyst/ligand stock solution.
Aliquot B (Substrate Test): Add 1 equivalent of fresh limiting reagent.
Monitor: Run LCMS/GCMS after 30 minutes.
Interpretation Table:
Observation in Aliquot A (Added Cat.)
Observation in Aliquot B (Added Substrate)
Diagnosis
Remediation Strategy
Reaction Restarts
No Change
Catalyst Death (Poisoning/Aggregation)
Switch to bulky ligands (Module 3) or clean reagents (Module 2).
No Change
Reaction Restarts
Kinetic Stalling (Reagent Depletion/Decomp)
Check Boronate Stability (Module 4).
No Change
No Change
Product Inhibition or Global Poisoning
Isolate product to check for coordination; use scavenging additives.
Module 2: The Heterocycle Challenge (N-Poisoning)
Issue: "I am coupling a pyridine/imidazole/amine, and the reaction turns black and stops."
Root Cause: Lewis basic nitrogen atoms (
pyridines, imidazoles) are competitive ligands. They displace phosphine ligands from the Pd(II) center, forming an inactive [Pd(Ar)(Heterocycle)X] complex that cannot undergo transmetallation. This often leads to Pd-black precipitation (aggregation).
Visualizing the Failure Mode
The following diagram maps the "Cycle of Death" where heterocycles divert the catalyst from the productive cycle.
Caption: The "Cycle of Death" shows how N-heterocycles intercept the Pd(II) intermediate, creating an off-cycle resting state that leads to aggregation.
Solution A: The "Bulky Shield" Strategy (Ligand Selection)
You must use ligands that are sterically bulky enough to prevent the nitrogen from approaching the metal center, yet flexible enough to allow the reaction.
Recommendation: Switch to Buchwald Dialkylbiaryl Ligands .
Why? The bottom ring of these ligands provides a "roof" over the Pd center.
Top Picks:
XPhos: Excellent for general heteroaryl chlorides.
SPhos: Superior for stability; the methoxy groups provide secondary interactions that stabilize Pd(0).
RuPhos: Ideal if the poisoning is caused by a secondary amine.
Solution B: The "Masking" Strategy (Additives)
If you cannot change ligands, you must "mask" the nitrogen lone pair.
Protic Activation: Run the reaction in acidic alcohols (e.g., n-Butanol) or add 1-2 equivalents of acetic acid. This protonates the pyridine nitrogen (
), removing its ability to bind Pd [1].
Lewis Acid Additives: Add ZnCl₂ or BF₃·OEt₂ (0.5 - 1.0 equiv). These bind to the pyridine nitrogen more strongly than the Pd does, leaving the catalyst free to react with the halogen site [2].
Module 3: Reagent Purity & Metal Scavenging
Issue: "My reaction works on 50mg scale but fails on 5g scale."
Root Cause: Trace contaminants (Sulfur, Iron, Lead) in lower-grade reagents act as catalyst poisons. Sulfur (thiols/thioethers) binds Pd irreversibly.
The Scavenger Protocol
Before adding the catalyst, pretreat your reaction mixture to remove poisons.
Mechanism:[1][2][3][4][5][6][7] Cu(I) has a higher affinity for sulfur and soft nucleophiles than Pd(II) in many contexts, effectively "soaking up" the poisons [3].
Issue: "The halide is consumed, but I only see de-borylated arene (Ar-H), not the product."
Root Cause: Base-catalyzed Protodeboronation . Heterocyclic boronates (e.g., 2-pyridyl boronates) are notoriously unstable. The base attacks the boron, forming a borate "ate" complex which then hydrolyzes to the parent arene, killing the stoichiometry.
Troubleshooting Matrix
Variable
Standard Condition
Stabilized Condition (Anti-Protodeboronation)
Base
or (aq)
(Solid/Suspension) or KF
Solvent
DMF / Dioxane / Water
Anhydrous THF or Toluene
Boron Source
Boronic Acid ()
MIDA Boronate or Pinacol Ester (Slow release)
Addition
One-pot
Slow Addition of the Boronate (Syringe Pump)
Why Slow Addition?
By keeping the concentration of the boronate low, you ensure that the rate of Transmetallation (
) is faster than the rate of Decomposition ().
Summary Workflow: The Decision Tree
Follow this logic path to resolve your stalled reaction.
Caption: Logical workflow for diagnosing and treating stalled Suzuki-Miyaura reactions.
References
Billingsley, K. L., & Buchwald, S. F. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[8] Journal of the American Chemical Society, 129(11), 3358–3366. Link
Collins, K. D., & Glorius, F. (2013). A Robust Protocol for the Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pyridine Boronic Acids. Nature Chemistry, 5, 597–601. Link
Shen, W., et al. (2015). Copper-Mediated Scavenging of Sulfur Poisons in Palladium-Catalyzed Cross-Couplings. Organic Letters, 17(21), 5480–5483. Link
Kinzel, T., Zhang, Y., & Buchwald, S. F. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
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Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
For researchers engaged in the fast-paced world of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond the reaction flask. Proper management and disposal of chemical waste are not merely...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers engaged in the fast-paced world of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond the reaction flask. Proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of a robust safety culture and responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate, a boronic acid ester. The procedures outlined here are designed to protect laboratory personnel, ensure environmental integrity, and maintain institutional compliance.
Hazard Identification and Immediate Safety Precautions
All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[3] The following Personal Protective Equipment (PPE) is mandatory:
| Respiratory Irritation | H335: May cause respiratory irritation.[1][3] | Warning | P261, P271, P304+P340, P403+P233.[1] |
The Core Principle: Segregation and Hazardous Waste Classification
The foundational principle for disposing of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate and its associated waste is to always manage it as hazardous waste .[3] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3][5]
Causality:
Environmental Protection: Boron compounds can accumulate in soil and water, potentially harming aquatic life and disrupting ecosystems.[6] Many local and national regulations explicitly list boron compounds as materials that should not enter municipal water systems.[7]
Prevention of Uncontrolled Reactions: Chemical waste streams are complex. Disposing of organoboron compounds down the drain could lead to reactions with other chemicals, potentially releasing toxic gases or causing unforeseen environmental damage.[5] Mixing boronic acid waste with incompatible materials, such as strong oxidizing agents or bases, must be avoided.[8][9]
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for managing waste generated from the use of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate.
Waste Stream Segregation and Container Management
Proper segregation is the first and most critical step. Use separate, clearly labeled, and sealable containers for each type of waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[3]
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate" and any solvents present.[3]
Liquid Waste Disposal
Collection: Collect all solutions containing Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate in a designated, sealable container for liquid hazardous waste. Use a funnel to prevent spills.[3]
Compatibility: Do not mix this boronic ester waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][5]
Storage: Store the sealed waste container in a designated satellite accumulation area, away from heat and ignition sources, until it is collected by your institution's EHS personnel.[9]
Solid Waste Disposal
Collection: Place all contaminated solid materials—such as gloves, weighing paper, bench paper, pipette tips, and silica gel from chromatography—into a designated, sealable container or a properly lined solid waste drum for solid hazardous waste.[3]
Avoid Dust Generation: When handling the solid compound or contaminated materials, use methods that minimize dust creation.[6]
Storage: Store the sealed solid waste container alongside the liquid waste for EHS collection.
Decontamination of Reusable Glassware and Equipment
Properly decontaminating reusable labware is essential for safety and preventing cross-contamination.[10][11]
Initial Rinse (in a fume hood):
Rinse the empty container or glassware three times with a suitable solvent (e.g., the solvent used in the reaction, such as ethyl acetate or dichloromethane).
Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. [3][12]
Subsequent Rinses:
Depending on your institutional guidelines, the second and third rinsates may also need to be collected as hazardous waste.[3] When in doubt, collect all rinsates.
Final Cleaning:
After the solvent rinses, the glassware can typically be washed with soap and water.[12][13]
Container Disposal:
Once a chemical container is thoroughly triple-rinsed and air-dried in a well-ventilated area, deface the original label. It can then often be disposed of in the appropriate laboratory recycling stream, per your institution's policy.[3]
Emergency Spill Procedures
For small, manageable spills within a chemical fume hood:
Alert Personnel: Notify others in the immediate area.
Containment: Absorb the spill with an inert material such as sand, vermiculite, or a chemical absorbent pad.[14][15] Avoid excessive dust inhalation.[14]
Collection: Carefully sweep or scoop the contained material into a designated, sealable hazardous waste container.[15]
Decontamination: Wipe the spill area with a suitable solvent, collecting the wipe as solid hazardous waste. Then, clean the surface with soap and water.
Reporting: Report the spill to your supervisor and your institution's EHS department, even if it is small.[3]
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of waste containing Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate.
Caption: Decision workflow for handling and disposing of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate waste.
Your institution's Environmental Health & Safety (EHS) department is your most valuable resource. Always consult their specific guidelines, as local and national regulations can vary. By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of professional responsibility.
References
Benchchem. (n.d.). Proper Disposal of (4-Fluoro-2-formylphenyl)boronic Acid: A Guide for Laboratory Professionals.
TCI Chemicals. (2025, January 15). SAFETY DATA SHEET: Methyl Benzoate.
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]